The compound is cataloged under the Chemical Abstracts Service (CAS) number 1342996-02-4. It is primarily utilized in scientific research for its chemical properties and potential biological activities. The compound's classification as an amine indicates its basicity and ability to participate in various chemical reactions, including nucleophilic substitutions and complexation with metal ions.
The synthesis of N-[(4-fluoro-3-methylphenyl)methyl]oxan-4-amine typically involves the reaction between 4-fluoro-3-methylaniline and tetrahydro-2H-pyran-4-one. The synthetic route can be outlined as follows:
The molecular structure of N-[(4-fluoro-3-methylphenyl)methyl]oxan-4-amine can be described as follows:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 209.26 g/mol |
IUPAC Name | N-(4-fluoro-3-methylphenyl)methyl)oxan-4-amine |
InChI Key | [InChI Key Data] |
Canonical SMILES | CC1=CC(=C(C=C1)NC2CCOCC2)F |
N-[(4-fluoro-3-methylphenyl)methyl]oxan-4-amine can undergo several types of chemical reactions:
The mechanism of action for N-[(4-fluoro-3-methylphenyl)methyl]oxan-4-amine is primarily related to its interaction with biological targets:
N-[(4-fluoro-3-methylphenyl)methyl]oxan-4-amine possesses several notable physical and chemical properties:
N-[(4-fluoro-3-methylphenyl)methyl]oxan-4-amine has several scientific applications:
CAS No.: 10248-74-5
CAS No.: 142-10-9
CAS No.: 472-51-5
CAS No.:
CAS No.: 68750-24-3
CAS No.: 51749-36-1